molecular formula C16H21N3O2S B2781192 3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide CAS No. 941878-49-5

3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide

Cat. No.: B2781192
CAS No.: 941878-49-5
M. Wt: 319.42
InChI Key: SOYRGOIOGFECIA-UHFFFAOYSA-N
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Description

3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide (CAS Number: 946250-61-9) is a synthetic organic compound with a molecular formula of C17H23N3O2S and a molecular weight of 333.5 g/mol . This chemical features a distinctive thiazolo[3,2-a]pyrimidinone core structure, a privileged scaffold in medicinal chemistry known for its diverse biological activities and potential in pharmaceutical research . This compound belongs to a class of molecules that have demonstrated significant research value as inhibitors of Bcl-2 family proteins, which are key regulators of apoptosis . Derivatives of the thiazolo[3,2-a]pyrimidinone motif have been developed as general inhibitors of Bcl-2 family proteins through fluorescence polarization-based competitive binding assays and structural optimization guided by molecular modeling studies . The core structure has also been investigated as modulators of NMDA receptor activity, indicating potential research applications in neuroscience . The structural complexity of this compound, incorporating both cyclohexyl and propanamide substituents on the thiazolopyrimidinone core, makes it a valuable intermediate for further chemical exploration and structure-activity relationship studies in drug discovery programs. Applications: This compound is designed exclusively for non-human research applications. Potential research areas include medicinal chemistry (as a building block for synthesizing more complex bioactive molecules), chemical biology (for studying protein-protein interactions in apoptotic pathways), and drug discovery (as a precursor for developing potential therapeutic agents targeting Bcl-2 family proteins or NMDA receptors). Handling Notice: This product is intended for research purposes only and is not approved for diagnostic, therapeutic, or veterinary use. It is not intended for human consumption. Researchers should consult safety data sheets and implement appropriate safety protocols when handling this compound.

Properties

IUPAC Name

3-cyclohexyl-N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2S/c1-11-14(15(21)19-9-10-22-16(19)17-11)18-13(20)8-7-12-5-3-2-4-6-12/h9-10,12H,2-8H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOYRGOIOGFECIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)CCC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with 1,3-thiazol-2-amine and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . This reaction leads to the formation of ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups can be replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide involves its interaction with specific molecular targets. For instance, as an RNase H inhibitor, it binds to the catalytic site of the enzyme, coordinating with magnesium ions and disrupting the enzyme’s function . This inhibition can prevent the replication of HIV, making it a promising candidate for antiviral therapy.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / Structure Substituents (Positions) Key Physicochemical Properties Crystallographic Features
Target Compound : 3-Cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide 3-Cyclohexyl, 6-propanamide, 7-methyl, 5-oxo High lipophilicity (cyclohexyl), H-bond donor (amide) Not reported in evidence; likely distinct packing due to bulky substituents
5-(4-Methoxyphenyl)-7-methyl-3-oxo-N-phenyl-...carboxamide 5-(4-Methoxyphenyl), 6-phenylamide, 7-methyl, 5-oxo Moderate polarity (methoxy group), π-π interactions Not reported; phenylamide may influence H-bonding
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-...carboxylate 5-Phenyl, 2-(trimethoxybenzylidene), 6-ethyl ester Low solubility (ester group), steric bulk (benzylidene) Puckered pyrimidine ring (flattened boat), C–H···O H-bonds along c-axis
Compound 9 (from Scheme 3 in ) 5-(4-Methoxyphenyl), 6-carbohydrazide, 3,8-diphenyl Polar hydrazide group, potential for metal coordination Not reported; hydrazide may form extended H-bond networks

Key Observations:

Substituent Effects on Lipophilicity and Solubility :

  • The target compound’s cyclohexyl group increases lipophilicity compared to phenyl or methoxyphenyl substituents in analogues. This may enhance membrane permeability but reduce aqueous solubility.
  • Ethyl ester derivatives (e.g., ) exhibit lower solubility than amide-containing compounds due to reduced polarity.

In the ethyl ester analogue, bifurcated C–H···O interactions propagate molecular chains along the c-axis, whereas bulky substituents (e.g., cyclohexyl) may disrupt such patterns.

Biological Implications: Methoxy groups (e.g., 4-methoxyphenyl in ) facilitate π-π stacking with aromatic residues in biological targets, while cyclohexyl groups may interact with hydrophobic pockets.

Synthetic Accessibility :

  • The trimethoxybenzylidene substituent in requires multi-step synthesis, including condensation with benzaldehyde. In contrast, the target compound’s cyclohexyl-propanamide group might be introduced via simpler alkylation/acylation reactions.

Biological Activity

3-Cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial and antitumor effects, supported by case studies and research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C₁₅H₁₉N₃O₂S
Molecular Weight 305.4 g/mol
CAS Number 955260-39-6

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives, including our compound of interest. A notable study evaluated various derivatives against pathogenic bacteria and fungi. The results indicated that certain derivatives exhibited potent inhibitory effects against:

  • Pseudomonas aeruginosa
  • Escherichia coli

The minimum inhibitory concentration (MIC) for the most active compound was reported at 0.21μM0.21\,\mu M against these pathogens, demonstrating significant antibacterial properties .

Table 1: Antimicrobial Activity of Thiazolo Derivatives

CompoundTarget PathogenMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3fMicrococcus luteusModerate
3fCandida spp.High

Antitumor Activity

The thiazolo[3,2-a]pyrimidine scaffold has also been explored for its antitumor properties. Compounds derived from this structure have shown promise in inhibiting tumor cell proliferation. The mechanism of action typically involves interaction with key enzymes involved in cellular processes.

A computational docking study suggested that these compounds could effectively bind to DNA gyrase and MurD, crucial enzymes for bacterial DNA replication and cell wall synthesis, respectively . The binding interactions were characterized by strong hydrogen bonds and hydrophobic interactions, indicating a potential pathway for developing new antimicrobial agents.

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in MDPI evaluated the efficacy of several thiazolo derivatives against clinical strains of bacteria. The results showed that compounds with modifications at the nitrogen position exhibited enhanced activity against resistant strains .
  • Antitumor Mechanism Exploration :
    Another investigation focused on the antitumor mechanisms of thiazolo[3,2-a]pyrimidine derivatives. The study revealed that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways .

Q & A

Q. What are the key considerations in optimizing the synthesis of 3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide to achieve high yield and purity?

  • Methodological Answer: Synthesis optimization involves multi-step protocols with controlled reaction conditions. For example, refluxing in acetic acid/acetic anhydride mixtures (1:1) with sodium acetate as a catalyst, as demonstrated in thiazolo[3,2-a]pyrimidine syntheses, ensures cyclization and functional group compatibility . Solvent choice (e.g., ethyl acetate for recrystallization) and temperature (e.g., 8–10 hours at reflux) are critical for purity. Monitoring via TLC and intermediate purification (e.g., column chromatography) can mitigate side reactions. Yield improvements often require stoichiometric adjustments of cyclohexylpropanamide precursors and protecting group strategies .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substituents (e.g., cyclohexyl protons at δ 1.2–1.8 ppm, thiazole C=S at ~160 ppm). Infrared (IR) Spectroscopy: Confirms carbonyl (C=O, ~1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) groups. X-ray Crystallography: Resolves the thiazolo[3,2-a]pyrimidine core’s puckering (e.g., boat conformation with C5 deviation ~0.224 Å) and intermolecular interactions (e.g., C–H···O bonds) . High-resolution mass spectrometry (HRMS) validates molecular weight .

Advanced Research Questions

Q. What are the common challenges in resolving the three-dimensional conformation of the thiazolo[3,2-a]pyrimidine core, and how can computational methods complement experimental data?

  • Methodological Answer: Challenges include disorder in flexible regions (e.g., cyclohexyl group) and pseudo-symmetry in crystal packing. Computational Approaches:
  • Density Functional Theory (DFT): Optimizes ground-state geometry and predicts electronic properties.
  • Molecular Dynamics (MD): Simulates conformational flexibility in solution.
    Pairing these with experimental X-ray data (e.g., SHELX-refined structures) resolves ambiguities. For example, ring puckering coordinates (Cremer-Pople parameters) quantify deviations from planarity .

Q. How do substituents on the thiazolo[3,2-a]pyrimidine scaffold influence the compound’s electronic properties and intermolecular interactions in crystal packing?

  • Methodological Answer: Electron-withdrawing groups (e.g., 5-oxo) increase electrophilicity, affecting reactivity and binding. Substituents like 7-methyl enhance steric hindrance, altering crystal packing motifs. X-ray studies show dihedral angles between thiazole and pyrimidine rings (e.g., 80.94° in analogs) influence π-π stacking and hydrogen-bond networks . Hirshfeld surface analysis quantifies interaction contributions (e.g., H-bond vs. van der Waals) .

Q. What methodological approaches are employed to analyze hydrogen bonding networks in the crystal lattice, and how do these interactions affect the compound’s stability?

  • Methodological Answer: Graph Set Analysis: Classifies H-bond patterns (e.g., C(6) chains in thiazolo derivatives) . Single-Crystal X-ray Diffraction: Identifies bifurcated H-bonds (e.g., C–H···O linkages along the c-axis) . These networks stabilize crystal lattices, reducing solubility and enhancing thermal stability. Disrupting H-bonds (e.g., via polar solvents) can decrease melting points .

Q. How can researchers address discrepancies in biological activity data between similar thiazolo[3,2-a]pyrimidine derivatives?

  • Methodological Answer: Structure-Activity Relationship (SAR) Studies: Systematically vary substituents (e.g., cyclohexyl vs. aryl groups) and assay against targets (e.g., BRD4 bromodomains) . Target Validation: Use CRISPR/Cas9 knockout models to confirm specificity. Data Normalization: Control for assay conditions (e.g., IC50 under consistent pH/temperature). For example, conflicting antibacterial results may arise from efflux pump variability in bacterial strains .

Q. In crystallographic refinement of this compound, what strategies are used to resolve disordered regions or partial occupancies?

  • Methodological Answer: SHELX Tools: Apply ISOR and DELU restraints to manage thermal motion in flexible groups (e.g., cyclohexyl). Partial Occupancy Refinement: Use PART commands to model overlapping conformers. For severe disorder, omit problematic regions and validate via residual density maps. High-resolution data (<1.5 Å) improves precision, as seen in bromodomain inhibitor complexes .

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